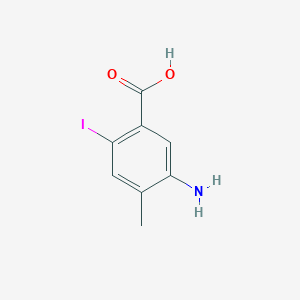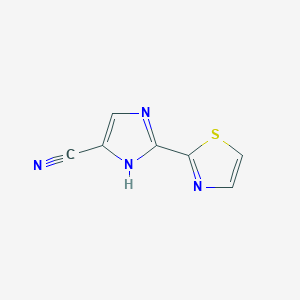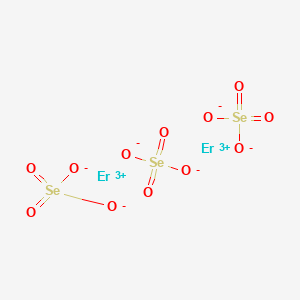
(E)-4-(2-(4-ethylthiophen-2-yl)vinyl)-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-4-(2-(4-ethylthiophen-2-yl)vinyl)-1H-imidazole is a synthetic organic compound that belongs to the class of imidazoles. Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms. This particular compound features a vinyl group and an ethylthiophene moiety, which may impart unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(2-(4-ethylthiophen-2-yl)vinyl)-1H-imidazole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-ethylthiophene and 1H-imidazole.
Vinylation: The vinyl group is introduced through a Heck reaction, where 4-ethylthiophene is reacted with a vinyl halide in the presence of a palladium catalyst.
Coupling Reaction: The vinylated thiophene is then coupled with 1H-imidazole under basic conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness. This might include continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-4-(2-(4-ethylthiophen-2-yl)vinyl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group.
Substitution: The imidazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Ethyl-substituted imidazole derivatives.
Substitution: Various substituted imidazole derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry: Used as a building block for more complex molecules.
Biology: May serve as a ligand in biochemical assays.
Medicine: Potential therapeutic agent due to its imidazole core, which is common in many drugs.
Industry: Could be used in the synthesis of specialty chemicals or materials.
Mécanisme D'action
The mechanism of action for (E)-4-(2-(4-ethylthiophen-2-yl)vinyl)-1H-imidazole would depend on its specific application. Generally, imidazole compounds can interact with enzymes, receptors, or other proteins, affecting biological pathways. The vinyl and ethylthiophene groups may influence its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-4-(2-(4-methylthiophen-2-yl)vinyl)-1H-imidazole: Similar structure with a methyl group instead of an ethyl group.
(E)-4-(2-(4-phenylthiophen-2-yl)vinyl)-1H-imidazole: Contains a phenyl group instead of an ethyl group.
(E)-4-(2-(4-chlorothiophen-2-yl)vinyl)-1H-imidazole: Features a chlorine atom instead of an ethyl group.
Uniqueness
(E)-4-(2-(4-ethylthiophen-2-yl)vinyl)-1H-imidazole is unique due to the presence of the ethylthiophene moiety, which may impart distinct electronic and steric properties compared to its analogs. This can affect its reactivity, binding affinity, and overall biological activity.
Propriétés
Formule moléculaire |
C11H12N2S |
|---|---|
Poids moléculaire |
204.29 g/mol |
Nom IUPAC |
5-[(E)-2-(4-ethylthiophen-2-yl)ethenyl]-1H-imidazole |
InChI |
InChI=1S/C11H12N2S/c1-2-9-5-11(14-7-9)4-3-10-6-12-8-13-10/h3-8H,2H2,1H3,(H,12,13)/b4-3+ |
Clé InChI |
CUHDALUYISVPOE-ONEGZZNKSA-N |
SMILES isomérique |
CCC1=CSC(=C1)/C=C/C2=CN=CN2 |
SMILES canonique |
CCC1=CSC(=C1)C=CC2=CN=CN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-((1,3-Dimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)methylene)-3-(2-fluorobenzyl)thiazolidine-2,4-dione](/img/structure/B12832967.png)


![1-(2-oxopropyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12832987.png)










